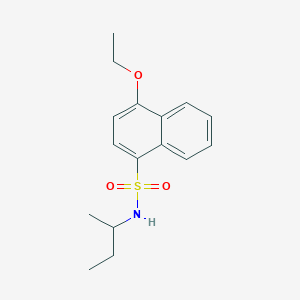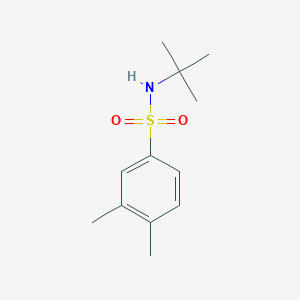
5-chloro-2-ethoxy-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-N-propylbenzenesulfonamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known by its chemical formula, C12H18ClNO3S, and is often referred to as CPBS.
Wirkmechanismus
The mechanism of action of 5-chloro-2-ethoxy-N-propylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation in various animal models. It has also been shown to have an anti-tumor effect in certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-ethoxy-N-propylbenzenesulfonamide in lab experiments is its potential therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop as a drug.
Zukünftige Richtungen
There are several future directions for research involving 5-chloro-2-ethoxy-N-propylbenzenesulfonamide. One area of research could focus on further understanding its mechanism of action, which could lead to the development of more effective drugs. Another area of research could involve testing its potential as a treatment for other inflammatory conditions or types of cancer. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of 5-chloro-2-ethoxy-N-propylbenzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with propylamine in the presence of a base. The resulting compound is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-ethoxy-N-propylbenzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. Some of the areas of research include its use as an anti-inflammatory agent, as well as its potential as a treatment for certain types of cancer.
Eigenschaften
Molekularformel |
C11H16ClNO3S |
|---|---|
Molekulargewicht |
277.77 g/mol |
IUPAC-Name |
5-chloro-2-ethoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-7-13-17(14,15)11-8-9(12)5-6-10(11)16-4-2/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
TWHTXPMBSNHMDA-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Kanonische SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















